molecular formula C17H23N5O5 B2728559 tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034201-86-8

tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No. B2728559
CAS RN: 2034201-86-8
M. Wt: 377.401
InChI Key: JVTBVTZYXSGQOP-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The structure suggests the presence of a pyrido[2,3-d]pyrimidin-3(4H)-one moiety, which is a bicyclic entity made up of a pyridine ring fused to a pyrimidin-3-one ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamate group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbamate group could influence its solubility and reactivity .

Scientific Research Applications

Photocatalyzed Amination

Wang et al. (2022) described a photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate for creating 3-aminochromones. This methodology broadens the applications of photocatalyzed protocols by facilitating the assembly of diverse amino pyrimidines under mild conditions (Wang et al., 2022).

Process Development for LFA-1 Inhibitor Synthesis

Li et al. (2012) discussed the scalable synthesis of a tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate for a lymphocyte function-associated antigen 1 inhibitor, showcasing an efficient one-pot, two-step sequence (Li et al., 2012).

Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on tert-butyl carbamate derivatives, highlighting the importance of molecular conformation and intermolecular interactions in determining the crystal packing of such compounds (Kant et al., 2015).

Diels‐Alder Reaction Development

Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan involving tert-butyl carbamate, demonstrating its utility in constructing hexahydroindole derivatives (Padwa et al., 2003).

Synthesis of Biologically Active Intermediates

Zhao et al. (2017) reported on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the manufacture of biologically active compounds, showcasing a rapid synthesis method (Zhao et al., 2017).

Catalytic Applications

Chankeshwara and Chakraborti (2006) highlighted the efficient catalysis by Indium(III) halides for the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, yielding various N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

tert-butyl N-[1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5/c1-10(20-16(26)27-17(2,3)4)13(23)19-8-9-22-14(24)11-6-5-7-18-12(11)21-15(22)25/h5-7,10H,8-9H2,1-4H3,(H,19,23)(H,20,26)(H,18,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTBVTZYXSGQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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